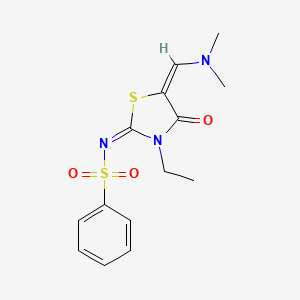

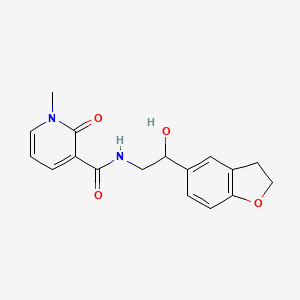

Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzenesulfonamide . It is a complex organic molecule that has potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of new benzenesulfonamide derivatives has been described in the literature . These compounds were synthesized as part of a study investigating their potential as anticancer and antimicrobial agents . Another study reported the synthesis of benzenesulfonamide analogs as potential inhibitors of the tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases .Chemical Reactions Analysis

Benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase IX, a potential target for novel antiproliferative agents . They have also been identified as kinase inhibitors with promising anticancer properties .科学的研究の応用

Anticancer Activity

Benzenesulfonamide derivatives have been studied for their potential as anticancer agents , particularly through the inhibition of carbonic anhydrase IX (CA IX). CA IX is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents . These compounds have shown significant inhibitory effects against cancer cell lines, such as breast cancer cells, at low micromolar concentrations, with high selectivity compared to normal cell lines .

Antimicrobial Properties

The same derivatives that show promise in cancer treatment have also been evaluated for their antimicrobial properties . By inhibiting CA IX, these compounds may also offer a new approach to combat microbial infections, particularly in strains that have developed resistance to conventional antibiotics .

Apoptosis Induction

Some benzenesulfonamide derivatives, such as compound 4e, have been found to induce apoptosis in cancer cell lines. For instance, 4e increased annexin V-FITC percent by 22-fold compared to control in MDA-MB-231 cell lines, indicating its potential to trigger programmed cell death in cancer cells .

Enzyme Inhibition

Beyond CA IX, these compounds have been shown to inhibit other enzymes, offering a broader range of potential therapeutic applications. For example, certain derivatives have demonstrated remarkable selectivity for CA IX over carbonic anhydrase II, which could lead to more targeted therapies .

Kinase Inhibition for GBM Treatment

Glioblastoma (GBM) is another area where benzenesulfonamide analogs have been identified as potential treatments. These compounds have been recognized as kinase inhibitors with promising anticancer properties, particularly in TrkA overexpressing cells . Their mode of interaction with TrkA has been predicted by docking and structural analysis, providing insights into their mechanism of action .

Pharmacoprofiling and Drug Development

Pharmacoprofiling of benzenesulfonamide analogs has been performed to calculate their drug likeness property. This includes ADMET profiling and the development of appropriate QSAR models for studying structure–activity relationships. Such profiling is crucial for the development of these compounds as viable pharmaceutical drugs .

作用機序

Target of Action

The primary target of this compound is Carbonic Anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and a proton . This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death .

Biochemical Pathways

The inhibition of CA IX affects the pH regulation in tumor cells, disrupting their metabolism . This disruption can lead to cell death, thereby inhibiting tumor growth .

Result of Action

The inhibition of CA IX by this compound leads to a significant increase in the annexin V-FITC percent, indicating the induction of apoptosis in MDA-MB-231 cells . This suggests that the compound has a potent anti-proliferative effect on tumor cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can enhance the expression of CA IX, potentially increasing the compound’s effectiveness . .

将来の方向性

Given the potential applications of benzenesulfonamide derivatives in medicinal chemistry, future research could focus on further exploring their biological activities and optimizing their properties for specific applications . This could include studies on their synthesis, mechanism of action, and safety profile.

特性

IUPAC Name |

(NE)-N-[(5E)-5-(dimethylaminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-4-17-13(18)12(10-16(2)3)21-14(17)15-22(19,20)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10+,15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKZMUGMNLRVRH-CXQIITPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CN(C)C)SC1=NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C(=O)/C(=C\N(C)C)/S/C1=N/S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

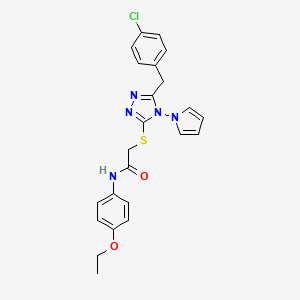

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2970081.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)

![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/no-structure.png)

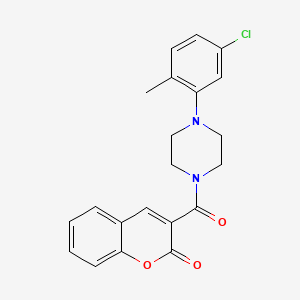

![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2970093.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)

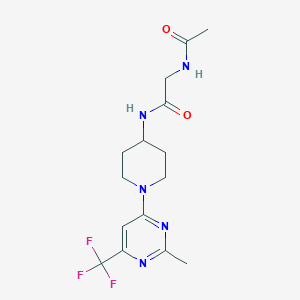

![1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2970100.png)

![1-[5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2970102.png)